molecular formula C9H5BrN2O B13660117 6-Amino-4-bromobenzofuran-7-carbonitrile

6-Amino-4-bromobenzofuran-7-carbonitrile

Cat. No.: B13660117
M. Wt: 237.05 g/mol
InChI Key: LMLCSALDZWYEOM-UHFFFAOYSA-N
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Description

6-Amino-4-bromobenzofuran-7-carbonitrile is a chemical compound with the molecular formula C9H5BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 6-Amino-4-bromobenzofuran-7-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-bromobenzofuran-7-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-chlorobenzofuran-7-carbonitrile
  • 6-Amino-4-fluorobenzofuran-7-carbonitrile
  • 6-Amino-4-iodobenzofuran-7-carbonitrile

Uniqueness

6-Amino-4-bromobenzofuran-7-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

6-amino-4-bromo-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-7-3-8(12)6(4-11)9-5(7)1-2-13-9/h1-3H,12H2

InChI Key

LMLCSALDZWYEOM-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C(=CC(=C21)Br)N)C#N

Origin of Product

United States

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